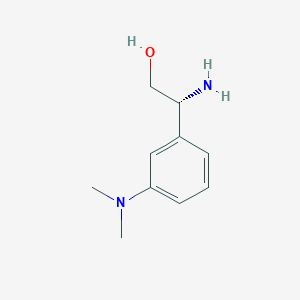
(r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol has potential applications as a therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may influence neurotransmitter pathways, potentially affecting mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
3-(Dimethylamino)phenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
N,N-Dimethyl-3-aminophenol: Similar structure but lacks the ethan-1-ol backbone, affecting its chemical behavior and uses.
Uniqueness
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the ethan-1-ol backbone, combined with the dimethylamino-substituted aromatic ring
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-5-3-4-8(6-9)10(11)7-13/h3-6,10,13H,7,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
LKDWGNKNCCWWNS-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)[C@H](CO)N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















